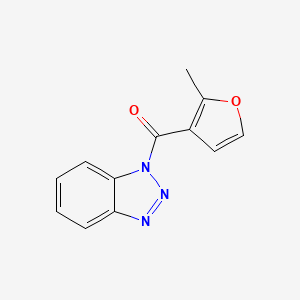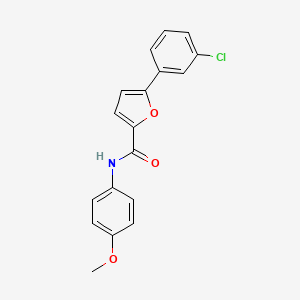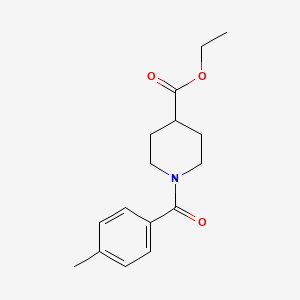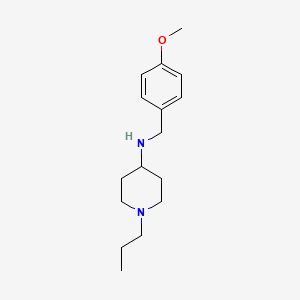
1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, commonly known as MFBT, is a benzotriazole derivative. Benzotriazoles are an important class of organic compounds that exhibit a wide range of biological activities. MFBT is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways.
Mécanisme D'action
MFBT inhibits PTP activity by binding to the catalytic site of the enzyme and blocking its function. 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole are involved in the dephosphorylation of tyrosine residues in proteins, which is a critical step in cellular signaling pathways. By inhibiting 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, MFBT can modulate the activity of various signaling pathways, leading to its biological effects.
Biochemical and physiological effects:
MFBT has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. MFBT can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MFBT has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MFBT has several advantages for lab experiments. It is a highly selective inhibitor of 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, which makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. MFBT is also stable and easy to synthesize, which facilitates its use in experiments. However, MFBT has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on MFBT. One potential area of investigation is the development of MFBT-based drugs for the treatment of cancer, diabetes, and other diseases. Another direction is the identification of new PTP targets for MFBT and the elucidation of the signaling pathways involved. Additionally, the optimization of MFBT's pharmacokinetic properties and the development of more potent analogs are areas of interest for future research.
Conclusion:
In conclusion, MFBT is a benzotriazole derivative with potent inhibitory activity against 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole. It has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. MFBT's mechanism of action involves the inhibition of PTP activity, leading to its various biochemical and physiological effects. MFBT has several advantages for lab experiments, but also some limitations. There are several future directions for the research on MFBT, including the development of MFBT-based drugs and the identification of new PTP targets.
Méthodes De Synthèse
MFBT can be synthesized by reacting 2-methyl-3-furoic acid with 1H-1,2,3-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MFBT as a white solid with a high purity.
Applications De Recherche Scientifique
MFBT has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, including SHP-1, SHP-2, and PTP1B, which are implicated in several diseases such as cancer, diabetes, and autoimmune disorders. MFBT has also been reported to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor activities.
Propriétés
IUPAC Name |
benzotriazol-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-9(6-7-17-8)12(16)15-11-5-3-2-4-10(11)13-14-15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKMQFBFZXVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzotriazol-1-yl-(2-methylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)

![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)

![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)


![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)